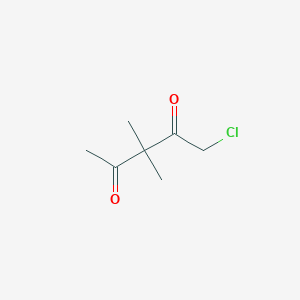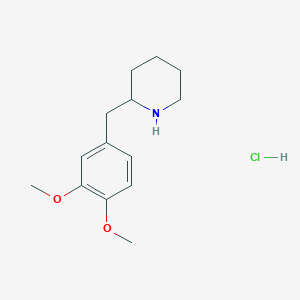
2-(3,4-二甲氧基苄基)-哌啶盐酸盐
描述
Synthesis Analysis
The synthesis of related piperidine compounds involves several steps, including the use of optically active intermediates to achieve high optical purities. For instance, optically active 2-[4-(4-benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochlorides have been synthesized with high optical purities from corresponding dihydro-5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylic acids, available from racemic mixtures by optical resolution (Ashimori et al., 1991).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride, such as 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, has been determined using crystallography, showing crystallization in the monoclinic system and providing detailed insights into the molecular conformation and arrangement (Sudhakar et al., 2005).
Chemical Reactions and Properties
Piperidine compounds exhibit a variety of chemical reactions, including acylation, to produce derivatives with diverse functional groups. These reactions are crucial for modifying the chemical and pharmacological properties of the compounds for specific applications (Zhang et al., 2002).
Physical Properties Analysis
The physical properties of piperidine derivatives, including their crystalline forms, are influenced by their molecular structure. For instance, the crystal and molecular structure of compounds like 4-carboxypiperidinium chloride have been characterized, revealing details about the conformation and hydrogen bonding that impact their physical properties (Szafran et al., 2007).
Chemical Properties Analysis
The chemical properties of piperidine derivatives, such as their reactivity and interaction with other molecules, are key to their utility in chemical synthesis and potential pharmacological applications. Studies on the synthesis, spectral characterization, and catalytic properties of piperidine compounds provide insights into their chemical behavior and potential uses in organic synthesis and drug development (Kilic et al., 2008).
科学研究应用
合成和化学表征
与 2-(3,4-二甲氧基苄基)-哌啶盐酸盐在结构上相关的化合物已在各种研究中被合成和表征。与 2-(3,4-二甲氧基苄基)-哌啶盐酸盐相关的化合物多奈哌齐盐酸盐的合成涉及多种化学反应,包括 N-苄基化、还原和羟醛缩合过程,表明合成此类化合物所需的复杂性和细致方法 (H. Bing, 2005)。类似地,多奈哌齐杂质的晶体结构已经确定,展示了结构分析在了解这些化合物性质中的重要性 (P. Sudhakar et al., 2005)。
药代动力学和药理作用
对结构相似的化合物的研究通常集中于它们的药代动力学和药理作用。例如,对另一种苯基哌啶衍生物帕罗西汀盐酸盐的研究涵盖了广泛的方面,包括理化性质、制备方法和药理作用,强调了这些化合物所需的多维研究方法 (David Germann et al., 2013)。
生物活性和药用应用
对哌啶衍生物的生物活性的探索延伸到它们潜在的药用应用。例如,反式-3,4-二甲基-4-(3-羟苯基)哌啶的衍生物已被研究为阿片受体拮抗剂,突出了这些化合物在解决阿片相关疾病方面的治疗潜力 (B. Le Bourdonnec et al., 2006)。这只是与 2-(3,4-二甲氧基苄基)-哌啶盐酸盐相关的衍生物正在被研究其生物和治疗作用的一个例子。
属性
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-16-13-7-6-11(10-14(13)17-2)9-12-5-3-4-8-15-12;/h6-7,10,12,15H,3-5,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGMOPJUPDKQEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2CCCCN2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588849 | |
| Record name | 2-[(3,4-Dimethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride | |
CAS RN |
109247-03-2 | |
| Record name | 2-[(3,4-Dimethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





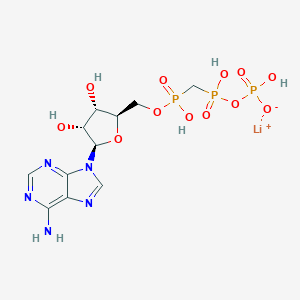


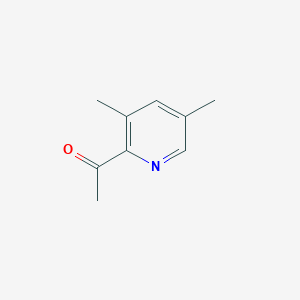

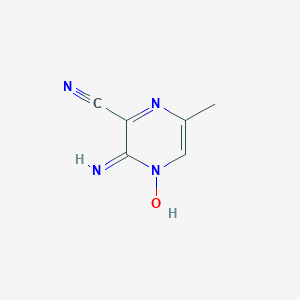
![1H-Cyclopenta[1,2-c:3,4-c]dipyrrole,decahydro-2,5-dimethyl-,trans-(8CI)](/img/structure/B11164.png)
